molecular formula C12H13NO2S B1609034 tert-Butyl 4-isothiocyanatobenzoate CAS No. 486415-37-6

tert-Butyl 4-isothiocyanatobenzoate

Cat. No. B1609034
M. Wt: 235.3 g/mol
InChI Key: LXVVKZRNRVNESX-UHFFFAOYSA-N
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Description

Tert-Butyl 4-isothiocyanatobenzoate (TBTB) is a chemical compound that has been studied for its diverse applications in scientific research. It is a derivative of benzoic acid and isothiocyanate, and is used as a reagent in organic synthesis. TBTB has been studied for its potential use in a variety of biochemical and physiological applications, such as protein synthesis, drug delivery, and cell signaling. Additionally, this paper will explore potential future directions for the use of TBTB in scientific research.

Scientific Research Applications

Alternative to Benzoquinone in Organic Reactions

tert-Butyl perbenzoate has been identified as a substitute for benzoquinone in facilitating mild Fujiwara-Moritani reactions, which are critical for forming carbon-carbon bonds between acetanilides and butyl acrylate under room temperature conditions. This alternative not only provides a more benign option but also enhances the reaction efficiency with the inclusion of Cu(OAc)2 as a cocatalyst, thereby expanding the utility of tert-Butyl 4-isothiocyanatobenzoate derivatives in organic synthesis (Liu & Hii, 2011).

Enhancement of Gas Permeation Properties

Research into the structural modification of polymers has shown that incorporating tert-Butyl groups into polybenzimidazole polymers leads to amorphous materials with improved gas permeation properties. This modification slightly reduces thermal stability but significantly increases permeability, showcasing the potential of tert-Butyl 4-isothiocyanatobenzoate derivatives in developing advanced materials for gas separation applications (Kumbharkar, Karadkar, & Kharul, 2006).

Supramolecular Self-Assemblies

tert-Butyl 4-isothiocyanatobenzoate derivatives have been utilized in the creation of supramolecular self-assemblies. These assemblies are notable for their ability to recognize metal cations and dicarboxylic acids, forming complex structures that can be used in the development of new materials with specific chemical recognition capabilities (Yushkova et al., 2012).

Synthesis and Magnetism of Rare-Earth Metal Compounds

The synthesis of rare-earth metal compounds using tert-Butyl 4-isothiocyanatobenzoate derivatives has been explored for their potential applications in magnetism and material science. These studies have led to the development of compounds with varied arrangements of metal atoms, showcasing the versatility of tert-Butyl 4-isothiocyanatobenzoate derivatives in the synthesis of complex materials with potential applications in electronics and catalysis (Yadav et al., 2015).

Photochemical Studies

Research into the photochemical properties of tert-Butyl aroylperbenzoates, which are closely related to tert-Butyl 4-isothiocyanatobenzoate, has provided insights into the kinetics of their singlet and triplet states. This research has implications for the development of new materials with specific photochemical properties, which can be applied in fields ranging from photovoltaics to molecular electronics (S. and Neckers, 2004).

properties

IUPAC Name

tert-butyl 4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-12(2,3)15-11(14)9-4-6-10(7-5-9)13-8-16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVVKZRNRVNESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401529
Record name tert-Butyl 4-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-isothiocyanatobenzoate

CAS RN

486415-37-6
Record name 1,1-Dimethylethyl 4-isothiocyanatobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486415-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

t-Butyl-4-aminobenzoate 1, (25.0 gm, 129.4 mmol) was taken into CHCl3 (250 ml) and saturated NaHCO3 (100 ml) in ice bath. To the stirred mixture thiophosgene (9.9 ml, 129.4 mmol) was added dropwise, and stirring continued for another 90 min. at room temperature after addition was complete. The organic layer was washed with water, dried over Na2SO4, and further purified by column chromatography to provide 28.3 gm of 4-isothiocyanato-benzoic acid t-butyl ester 2.
Name
t-Butyl-4-aminobenzoate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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